N-(oxetan-3-yl)pyrrolidin-3-amine
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Overview
Description
N-(oxetan-3-yl)pyrrolidin-3-amine is a compound that features both an oxetane and a pyrrolidine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxetan-3-yl)pyrrolidin-3-amine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(oxetan-3-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the oxetane or pyrrolidine ring can be functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(oxetan-3-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development due to its unique structure.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(oxetan-3-yl)pyrrolidin-3-amine involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, while the pyrrolidine ring can engage in various interactions with biological molecules. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing an azetidine ring, which is similar to the pyrrolidine ring but with one less carbon atom.
Oxetane derivatives: Compounds containing an oxetane ring, which share the four-membered ring structure with N-(oxetan-3-yl)pyrrolidin-3-amine.
Uniqueness
This compound is unique due to the combination of both oxetane and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(oxetan-3-yl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEAQUFDMWACTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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